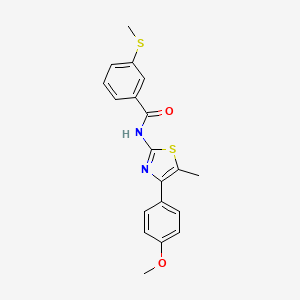

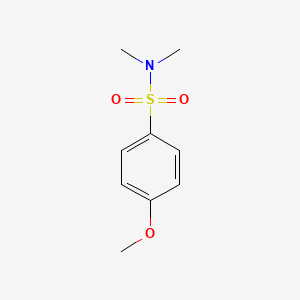

![molecular formula C7H3BrN4S B2384862 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine CAS No. 1951440-74-6](/img/structure/B2384862.png)

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been studied for their anticancer effects through the inhibition of various enzymes and pathways .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines, the relevant pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines were obtained .

Molecular Structure Analysis

The molecular structure of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, a related compound was analyzed and found to have the following NMR spectrum: 1H NMR spectrum, δ, ppm: 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH). 13C NMR spectrum, δ, ppm: 16.88, 108.07, 115.54, 120.50, 122.85, 124.34, 138.65, 144.19, 152.55, 154.35, 160.40, 170.70 .

Chemical Reactions Analysis

The chemical reactions involving “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be complex and depend on the specific conditions and reactants used. For instance, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be determined using various techniques. For instance, a related compound was found to be a white solid with a yield of 80% and a melting point of 121–122°C .

科学的研究の応用

Anticancer Activity

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine has shown promise as an anticancer agent. Researchers have designed and synthesized derivatives of this compound specifically to target VEGFR-2 (vascular endothelial growth factor receptor 2) – a protein involved in angiogenesis and tumor growth . Key findings include:

Heterocyclic Chemistry

The compound’s unique structure – incorporating both thieno and triazolo rings – makes it an interesting subject in heterocyclic chemistry. Researchers have explored its reactivity, synthetic pathways, and potential applications in organic synthesis .

PI3K Inhibition

Recent work synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and showed promising results .

Drug Development and ADMET Studies

Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18’s favorable properties suggest it could be a valuable candidate for further investigation .

Electronic Properties

Density functional theory (DFT) studies have provided insights into the structural and electronic properties of compound 18. Understanding these properties aids in optimizing drug design .

Future Research Directions

This study highlights the potential of thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. Further research could explore additional derivatives, optimize their properties, and investigate their efficacy in vivo.

将来の方向性

The future directions in the research of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their anticancer effects, development of more efficient synthesis methods, and investigation of their other potential therapeutic applications .

特性

IUPAC Name |

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYILOHRZXJFNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C3=NN=CN3C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146050496 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)

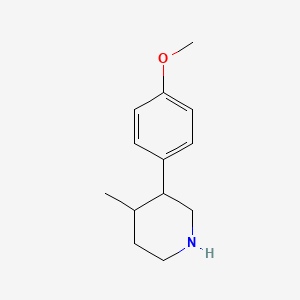

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

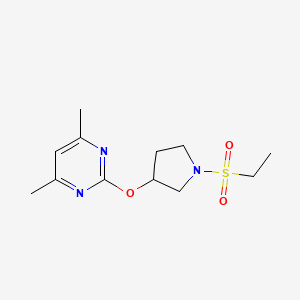

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)

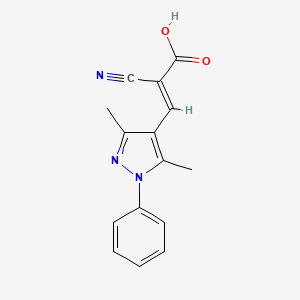

![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)